
N~3~,N~5~-BIS(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Übersicht
Beschreibung
N,N’-bis(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide: is a complex organic compound with a unique structure that includes cyano, thienyl, and pyrazole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves multi-step organic reactions. The starting materials often include 3-cyano-4,5-dimethylthiophene and 1-methyl-1H-pyrazole-3,5-dicarboxylic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which N,N’-bis(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide exerts its effects involves interactions with molecular targets and pathways. These may include binding to specific proteins or enzymes, altering their activity, and affecting cellular processes. The exact mechanism of action depends on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(3-cyano-4,5-dimethylthiophen-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide: This compound shares similar structural features but has different functional groups and properties.
N,N’-Bis(3-cyano-4,5-dimethyl-2-thienyl)pentanediamide: Another structurally related compound with variations in the core structure.
Uniqueness
N,N’-bis(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is unique due to its specific combination of functional groups and the resulting chemical and biological properties
Eigenschaften
IUPAC Name |
3-N,5-N-bis(3-cyano-4,5-dimethylthiophen-2-yl)-1-methylpyrazole-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S2/c1-9-11(3)29-19(13(9)7-21)23-17(27)15-6-16(26(5)25-15)18(28)24-20-14(8-22)10(2)12(4)30-20/h6H,1-5H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVCBISBVSGIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=NN2C)C(=O)NC3=C(C(=C(S3)C)C)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


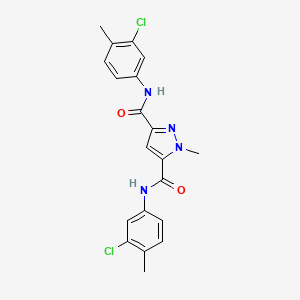


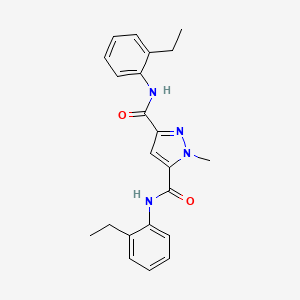
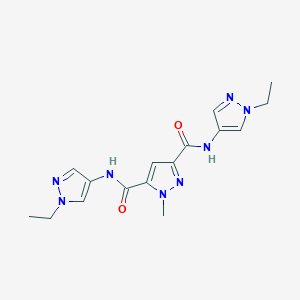
![(1-METHYL-3-{[4-(2-THIENYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOL-5-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B4373075.png)
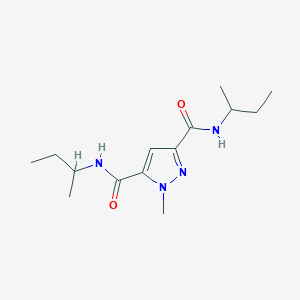
PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOL-5-YL)METHANONE](/img/structure/B4373086.png)
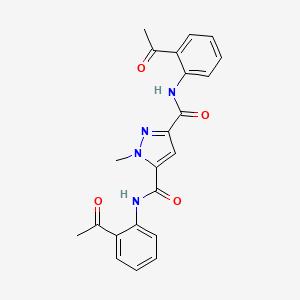
![N~3~,N~5~-BIS[4-(5-ISOXAZOLYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE](/img/structure/B4373090.png)

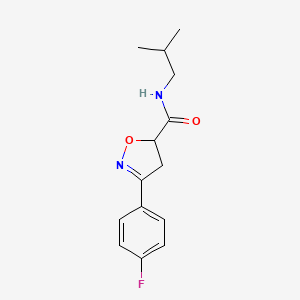
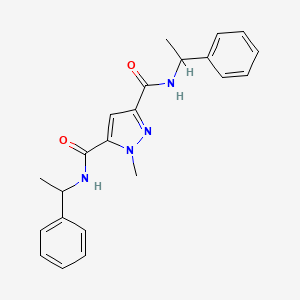
![2-[3-(1,3-BENZODIOXOL-5-YL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER](/img/structure/B4373150.png)
